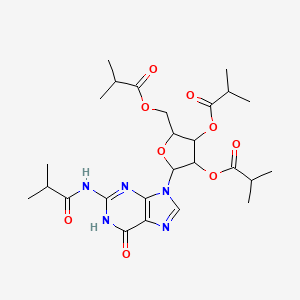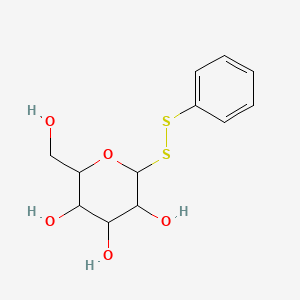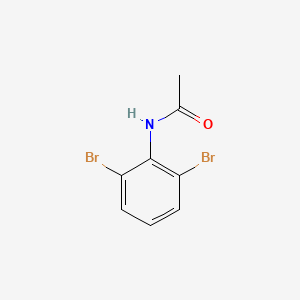![molecular formula C39H71ClO4 B12289834 [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate: is a complex organic compound that belongs to the class of esters It is characterized by the presence of a chlorinated glycerol backbone esterified with octadecanoic acid and octadeca-9,12-dienoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves the esterification of 1-chloro-2,3-propanediol with octadecanoic acid and octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the unsaturated double bonds in the octadeca-9,12-dienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: : Reduction reactions can target the ester functional groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: : The chlorine atom in the glycerol backbone can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of epoxides or diols from the unsaturated double bonds.
Reduction: Conversion of ester groups to primary or secondary alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a precursor in the synthesis of various complex molecules.
Biology: : In biological research, the compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used to investigate the effects of esterified fatty acids on cellular processes .
Medicine: : The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Researchers are investigating its ability to modulate biological pathways involved in disease progression .
Industry: : In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and food additives .
Mécanisme D'action
The mechanism of action of [1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate involves its interaction with cellular membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to modulate lipid signaling pathways is of particular interest in understanding its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl octadecanoate
- 1-chloro-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl octadecanoate
Uniqueness
- The presence of the (9E,12E) configuration in the octadeca-9,12-dienoic acid moiety distinguishes it from its (9Z,12Z) and (9Z,12Z,15Z) counterparts. This configuration can influence the compound’s reactivity and interaction with biological targets.
- The chlorinated glycerol backbone provides unique chemical properties, allowing for diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C39H71ClO4 |
|---|---|
Poids moléculaire |
639.4 g/mol |
Nom IUPAC |
[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11+,19-17+ |
Clé InChI |
FSIDKIWIEOGHHZ-GRAPOSQESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)CCl |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)

![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B12289764.png)
![(16-Acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl) acetate](/img/structure/B12289779.png)
![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B12289782.png)
![(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid](/img/structure/B12289787.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12289792.png)
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)


![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)


![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
